molecular formula C23H20N2OS2 B290291 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B290291
M. Wt: 404.6 g/mol
InChI Key: ZAQIGWQHVVZPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that has shown potential for use in scientific research applications due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the inhibition of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments is its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. However, one limitation is the multi-step synthesis process required to produce the compound. This can make it difficult and time-consuming to obtain large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for research involving 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is to further study its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential as a drug candidate for the treatment of certain diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for producing the compound.

Synthesis Methods

The synthesis of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multi-step process that requires several reagents and solvents. The synthesis starts with the reaction of 2-ethoxybenzaldehyde with 2-aminothiophenol to form 2-(2-ethoxybenzylthio)benzaldehyde. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-ethoxybenzylthio)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one.

Scientific Research Applications

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has shown potential for use in scientific research applications due to its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C23H20N2OS2/c1-2-27-23-24-21-19(22(26)25(23)14-15-8-4-3-5-9-15)18-13-12-16-10-6-7-11-17(16)20(18)28-21/h3-11H,2,12-14H2,1H3

InChI Key

ZAQIGWQHVVZPKW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Origin of Product

United States

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